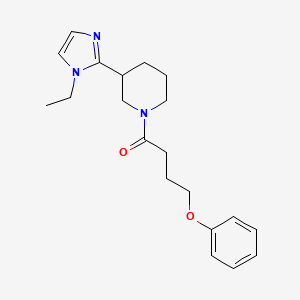

![molecular formula C12H11BrN2O3S2 B5549567 4-{[(3-bromophenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B5549567.png)

4-{[(3-bromophenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of sulfonamide-derived compounds involves multiple steps, including the use of transition metal complexes. A specific example includes the synthesis and characterization of sulfonamide ligands and their metal complexes, which have shown moderate to significant antibacterial activity against various strains. The process typically involves reactions under controlled conditions to ensure the formation of the desired product with high purity (Chohan & Shad, 2011).

Molecular Structure Analysis

The molecular structure of similar sulfonamide compounds has been determined using methods like X-ray diffraction, indicating an octahedral geometry for metal complexes. Such structural analyses provide valuable insights into the bonding nature and geometrical configuration, which are crucial for understanding the compound's chemical behavior (Chohan & Shad, 2011).

Chemical Reactions and Properties

Sulfonamide-derived compounds participate in various chemical reactions, leading to the formation of complex structures. For example, the reaction of sulfonamide compounds with arylsulfonylacetonitriles results in the synthesis of novel structures, highlighting the reactivity of these compounds and their potential to form diverse derivatives with specific properties (Britsun et al., 2003).

Physical Properties Analysis

The physical properties of sulfonamide-derived compounds, such as solubility, melting point, and stability, play a crucial role in determining their applicability in various fields. The water stability and proton conductivity of sulfonated polyimides, derived from similar sulfonamide compounds, have been studied, demonstrating their potential in membrane technology and other applications (Watari et al., 2004).

Chemical Properties Analysis

The chemical properties, such as reactivity with different reagents, the ability to undergo various chemical reactions, and the formation of complexes with metals, define the versatility of sulfonamide-derived compounds. Studies have shown that these compounds can act as ligands, forming complexes with transition metals, and exhibit significant biological activity, highlighting their chemical diversity and potential for further exploration (Chohan & Shad, 2011).

Applications De Recherche Scientifique

Synthesis and Anticancer Activity

Compounds structurally related to 4-{[(3-bromophenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide have been synthesized and evaluated for their anticancer activity. Notably, derivatives like phenylaminosulfanyl-1,4-naphthoquinone showed potent cytotoxic activity against several human cancer cell lines, including A549, HeLa, and MCF‐7. These compounds induced apoptosis and cell cycle arrest, highlighting their potential as anticancer agents with low toxicity to normal cells (Ravichandiran et al., 2019).

Antimicrobial Activity

Another area of research application involves the synthesis of sulfonamide-derived ligands and their metal complexes, which have demonstrated significant antibacterial and antifungal activities. This suggests potential applications in addressing microbial infections and provides a foundation for further exploration of similar compounds in antimicrobial treatments (Chohan & Shad, 2011).

Carbonic Anhydrase Inhibition

Derivatives of sulfonamides, including those structurally related to 4-{[(3-bromophenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide, have been synthesized and shown effective inhibition of carbonic anhydrase isoforms. This activity suggests potential applications in treating conditions where modulation of carbonic anhydrase activity is beneficial, such as glaucoma, edema, and certain neurological disorders (Ulus et al., 2013).

Drug Design and Synthesis

The sulfonamide group, integral to compounds like 4-{[(3-bromophenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide, plays a crucial role in medicinal chemistry. It is a part of many drugs due to its ability to mimic natural substrates in enzymatic reactions, thereby inhibiting their activity. This functionality is pivotal in the design and development of new therapeutic agents, particularly in the realm of antibacterial and anticancer drugs (Kalgutkar, Jones, & Sawant, 2010).

Propriétés

IUPAC Name |

4-[(3-bromophenyl)sulfamoyl]-N-methylthiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrN2O3S2/c1-14-12(16)11-6-10(7-19-11)20(17,18)15-9-4-2-3-8(13)5-9/h2-7,15H,1H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGQJNZMJCXRFJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC(=CS1)S(=O)(=O)NC2=CC(=CC=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(3-bromophenyl)sulfamoyl]-N-methylthiophene-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]-1-(3-nitrophenyl)ethanone](/img/structure/B5549490.png)

![1-[2-phenyl-4-(1-pyrrolidinyl)-6-thioxo-1,6-dihydro-5-pyrimidinyl]ethanone](/img/structure/B5549496.png)

![2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methoxy]-2-oxoethyl 2-furoate](/img/structure/B5549516.png)

![1-[3-(2-pyrimidinyloxy)benzoyl]azepane](/img/structure/B5549530.png)

![1,3-dimethylpyrimido[4',5':3,4]pyrrolo[1,2-b]pyridazine-2,4(1H,3H)-dione](/img/structure/B5549536.png)

![10,10-dimethyl-2,3,10,11-tetrahydro-8H-imidazo[1,2-c]thiopyrano[4',3':4,5]thieno[3,2-e]pyrimidine hydrochloride](/img/structure/B5549554.png)

![4-[(2-chlorobenzylidene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5549566.png)

![(4aS*,7aR*)-1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-4-methyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5549575.png)

![4-{[4-(methylthio)benzylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5549578.png)

![N-[2-(3-chlorophenyl)ethyl]-1-(2-piperidin-2-ylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5549593.png)

![3-[(ethylamino)sulfonyl]-4-methoxy-N-(2-pyridinylmethyl)benzamide](/img/structure/B5549598.png)